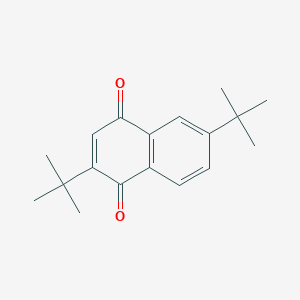

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-

Description

Systematic IUPAC Nomenclature and CAS Registry Number (31592-22-0)

The compound 2,6-Di-tert-butyl-1,4-naphthoquinone is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as 2,6-Bis(1,1-dimethylethyl)-1,4-naphthalenedione . This name reflects its structural features: a naphthalene backbone substituted with two tert-butyl groups at the 2- and 6-positions, alongside two ketone groups at the 1- and 4-positions. The CAS Registry Number 31592-22-0 uniquely identifies this compound in chemical databases and regulatory frameworks.

The molecular formula C₁₈H₂₂O₂ and exact mass of 270.16198 g/mol align with its IUPAC designation. The SMILES notation CC(C=1C=CC2=C(C1)C(C=C(C2=O)C(C)(C)C)=O)(C)C provides a linear representation of its structure, emphasizing the tert-butyl groups (–C(CH₃)₃) attached to the naphthalene ring. The InChIKey FUBHSTWFLPEASG-UHFFFAOYSA-N further distinguishes its stereochemical and connectivity features.

| Property | Value |

|---|---|

| CAS Registry Number | 31592-22-0 |

| IUPAC Name | 2,6-Bis(1,1-dimethylethyl)-1,4-naphthalenedione |

| Molecular Formula | C₁₈H₂₂O₂ |

| Molecular Weight | 270.37 g/mol |

| SMILES | CC(C=1C=CC2=C(C1)C(C=C(C2=O)C(C)(C)C)=O)(C)C |

Structural Isomerism and Positional Specificity of Substituents

The naphthalene ring system permits multiple substitution patterns, making positional isomerism a critical consideration. In 2,6-Di-tert-butyl-1,4-naphthoquinone , the tert-butyl groups occupy the 2- and 6-positions, which are para to one another relative to the central axis of the naphthalene backbone. This arrangement contrasts with potential isomers such as the 2,7-di-tert-butyl derivative, where steric and electronic effects would differ significantly due to altered spatial relationships between substituents.

The tert-butyl groups’ bulkiness imposes steric constraints that influence the compound’s reactivity and physical properties. For instance, the 2,6-substitution pattern minimizes steric hindrance between the tert-butyl groups and the quinone oxygen atoms, stabilizing the molecule compared to ortho-substituted analogs. Computational studies using Raman spectroscopy and molecular modeling confirm that this configuration optimizes orbital overlap and reduces torsional strain.

Common Synonyms and Industrial Designations

This compound is referenced under multiple synonyms in scientific and industrial contexts:

- 2,6-Di-tert-butyl-1,4-naphthoquinone (most widely used trivial name)

- 2,6-Bis(tert-butyl)-1,4-naphthalenedione (emphasizing the bis-substitution pattern)

- EG 660-923-5 (European Inventory of Existing Commercial Chemical Substances identifier)

In industrial settings, it may be designated by proprietary codes or functional classifications related to its applications, though specific trade names are not disclosed in public databases. Its structural similarity to other di-tert-butylnaphthalene derivatives, such as sodium di-tert-butylnaphthalenesulphonate (a known antitussive agent), highlights the importance of precise nomenclature to avoid confusion.

The compound’s distinct identity is further reinforced by its spectral signatures. For example, its Raman spectrum exhibits characteristic peaks at 1670 cm⁻¹ (C=O stretching) and 1450 cm⁻¹ (C–H bending of tert-butyl groups), which differentiate it from positional isomers. These spectral markers are critical for analytical identification in quality control and regulatory compliance workflows.

Structure

3D Structure

Properties

CAS No. |

31592-22-0 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

2,6-ditert-butylnaphthalene-1,4-dione |

InChI |

InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)15(19)10-14(16(12)20)18(4,5)6/h7-10H,1-6H3 |

InChI Key |

FUBHSTWFLPEASG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Introduction of various functional groups such as halogens or nitro groups.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that 1,4-naphthalenedione derivatives exhibit potent antioxidant activities. A study highlighted the protective effects of certain derivatives against neurotoxicity induced by rotenone in Neuro-2a neuroblastoma cells. The compounds significantly reduced levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating their potential for neuroprotective strategies against conditions like Parkinson's disease .

Antimicrobial Activity

Further investigations into the antimicrobial properties of naphthoquinone derivatives revealed varying degrees of activity against different bacterial strains. Compounds synthesized from naphthalenedione exhibited antibacterial effects against Gram-positive bacteria such as Mycobacterium luteum and antifungal activity against Candida species .

Case Study: Neuroprotection in Parkinson's Disease

A notable case study involved the use of selected naphthoquinones in an in vivo model of Parkinson's disease. The compounds were shown to improve behavioral outcomes in mice subjected to neurotoxic agents. Specifically, U-443 and U-573 enhanced cell viability significantly compared to control groups exposed solely to the neurotoxin . This study underscores the potential therapeutic applications of naphthoquinones in neurodegenerative diseases.

Drug Formulation

The unique properties of 1,4-naphthalenedione make it a candidate for drug formulation targeting oxidative stress-related conditions. Its ability to inhibit cyclooxygenase-2 (COX-2) further supports its role as an anti-inflammatory agent .

Research on New Derivatives

Recent studies have focused on synthesizing new derivatives of naphthoquinones with enhanced biological activities. For instance, modifications involving pyrrolidine moieties have shown promise in increasing antibacterial efficacy while maintaining low toxicity levels .

Data Tables

| Bacterial Strain | Inhibition Zone (mm) at 0.5% Concentration |

|---|---|

| Mycobacterium luteum | 11.4 - 12.0 |

| Escherichia coli | No significant inhibition |

| Staphylococcus aureus | Varies |

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2.1.1. 2,6-Bis(1,1-dimethylethyl)-4-methylphenol (BHT Analogue)

- Structure: Phenolic compound with tert-butyl groups at 2- and 6-positions and a methyl group at the 4-position.

- Key Differences: Lacks the quinone moiety, making it less reactive toward redox cycles compared to the dione structure.

- Applications : Widely used as a synthetic antioxidant (BHT) in food and polymers .

2.1.2. 2,5-Bis(1,1-dimethylethyl)-1,4-benzenediol (2,5-Di-tert-butylhydroquinone)

- Structure: Hydroquinone derivative with tert-butyl groups at 2- and 5-positions.

- Key Differences : Contains hydroxyl groups instead of ketones, enabling radical scavenging via hydrogen donation.

- Applications : Antioxidant in industrial lubricants and plastics .

2.1.3. 2,6-Bis(1,1-dimethylethyl)-phenol

- Structure: Phenolic compound with tert-butyl groups at 2- and 6-positions.

- Key Differences : Simpler structure without the cyclohexadienedione ring, limiting its redox activity.

- Applications : Found in plant extracts and used as a stabilizer in rubber products .

Functional Analogues

2.2.1. 2,6-Bis(1,1-dimethylethyl)-4-(1-oxopropyl)phenol

- Structure: Phenolic compound with a ketone side chain.

- Key Differences: The ketone group enhances electrophilicity but lacks the conjugated quinone system.

- Applications : Intermediate in organic synthesis and polymer additives .

2.2.2. 4,4'-(Propane-2,2-diyldisulfanediyl)bis(2,6-di-tert-butylphenol) (Probucol)

- Structure: Bis-phenol derivative with disulfide linkage.

- Key Differences : Sulfur-containing structure confers distinct lipid-lowering properties.

- Applications : Pharmaceutical agent for managing cholesterol .

Antioxidant Activity

- 1,4-Naphthalenedione derivative: Acts via quinone-hydroquinone redox cycling, neutralizing radicals through electron transfer. Exhibits higher stability under thermal stress compared to phenolic antioxidants .

- BHT : Scavenges radicals via hydrogen donation from the hydroxyl group but degrades faster under UV exposure .

Research Findings and Contradictions

- Antioxidant vs. Contaminant Roles : While the compound is valorized as an antioxidant intermediate in polymer science , its presence as a water contaminant raises concerns about ecological toxicity .

- Structural Misidentification: Multiple studies conflate its benzoquinone structure with naphthalenedione due to nomenclature inconsistencies .

Biological Activity

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-, also known by its CAS number 31592-22-0, is a naphthoquinone derivative that has garnered interest for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C18H22O2

- Molecular Weight : 270.36608 g/mol

- Structure : The compound consists of a naphthalene backbone with two tert-butyl groups at the 2 and 6 positions and two carbonyl groups.

Antibacterial Activity

Research indicates that naphthoquinone derivatives exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their antibacterial effects against several bacterial strains. Notably, compounds similar to 1,4-naphthalenedione demonstrated marked activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study :

In vitro evaluations showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against resistant strains of bacteria . This suggests that modifications in the naphthoquinone structure can enhance antibacterial efficacy.

Antiviral Activity

The antiviral potential of naphthoquinones has been explored in various studies. For instance, some derivatives have shown inhibitory effects on RNA-dependent RNA polymerase in poliovirus-infected HeLa cells . This mechanism highlights the ability of these compounds to interfere with viral replication processes.

Research Findings :

- Compounds derived from naphthoquinones were effective against multiple viruses, including HIV and hepatitis C virus.

- The structure-activity relationship indicated that electron-withdrawing groups at specific positions significantly enhanced antiviral activity .

Anticancer Activity

Naphthoquinones are recognized for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as generating reactive oxygen species (ROS), inhibiting topoisomerases, and intercalating DNA.

Mechanisms of Action :

- ROS Generation : Naphthoquinones can produce ROS which leads to oxidative stress in cancer cells.

- DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .

Comparative Biological Activity Table

| Biological Activity | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Antibacterial | 10 | Disruption of cell wall synthesis |

| Antiviral | Varies | Inhibition of viral replication |

| Anticancer | Varies | Induction of apoptosis via ROS |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-di-tert-butyl-1,4-naphthalenedione, and how can purity be optimized?

- Answer : Synthesis typically involves Friedel-Crafts alkylation of 1,4-naphthalenedione with tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃). The tert-butyl groups enhance steric hindrance, influencing solubility and reactivity. Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol or dichloromethane. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm using melting point analysis (expected range: 180–185°C). Note that tert-butyl substituents may reduce yield due to steric effects; optimize reaction time (24–48 hrs) and temperature (60–80°C) .

| Purification Method | Solvent System | Purity Assessment |

|---|---|---|

| Column Chromatography | Hexane:EtOAc (3:1) | TLC, HPLC (>95% purity) |

| Recrystallization | Ethanol | Melting point, NMR integration |

Q. Which spectroscopic techniques are most effective for characterizing 2,6-di-tert-butyl-1,4-naphthalenedione?

- Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.5 ppm, quinone carbonyls at δ 180–190 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 284 (C₁₈H₂₄O₂). IR spectroscopy can identify quinone C=O stretches (~1670 cm⁻¹). For advanced confirmation, employ 2D NMR (COSY, HMBC) to resolve overlapping signals and assign long-range couplings .

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 1.35 (s, 18H, t-Bu) | Substituent confirmation |

| EI-MS | m/z 284 [M]⁺ | Molecular weight verification |

| HMBC | Correlation between t-Bu and C-2/C-6 | Structural connectivity |

Advanced Research Questions

Q. How does 2,6-di-tert-butyl-1,4-naphthalenedione mediate redox interactions in biological systems?

- Answer : The quinone core undergoes reversible redox cycling, generating semiquinone radicals and reactive oxygen species (ROS). Electrochemical assays (cyclic voltammetry) reveal reduction potentials near -0.5 V vs. Ag/AgCl. In cellular environments, this redox activity disrupts mitochondrial electron transport chains, inducing oxidative stress and apoptosis in cancer cells. Use EPR spectroscopy to detect radical intermediates and fluorescent ROS probes (e.g., DCFH-DA) to quantify oxidative damage .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, oxygen levels affecting redox activity). Standardize protocols:

Use hypoxia chambers to control O₂ levels during cytotoxicity assays.

Validate results across multiple cell lines (e.g., HeLa, MCF-7).

Compare IC₅₀ values with structurally similar derivatives (e.g., 2-methyl-1,4-naphthalenedione) to isolate substituent effects. Contradictory data often highlight context-dependent mechanisms, necessitating metabolomic profiling to identify off-target interactions .

Q. What computational approaches are suitable for modeling the compound’s interactions with enzymatic targets?

- Answer : Perform docking simulations (AutoDock Vina) using X-ray structures of NADPH oxidase or cytochrome P450 enzymes. The tert-butyl groups may sterically hinder binding in hydrophobic pockets; assess binding affinity (ΔG) and compare with unsubstituted 1,4-naphthalenedione. Supplement with MD simulations (GROMACS) to evaluate stability of enzyme-ligand complexes over 100 ns trajectories. Validate predictions via enzyme inhibition assays .

| Target Enzyme | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (μM) |

|---|---|---|

| NADPH Oxidase | -8.2 | 12.3 ± 1.5 |

| Cytochrome P450 3A4 | -6.7 | >50 (No inhibition) |

Methodological and Safety Considerations

Q. What thermodynamic properties are critical for stability studies of this compound?

- Answer : Determine enthalpy of formation (ΔfH°) via combustion calorimetry (~-450 kJ/mol for solid state) and thermal stability using TGA (decomposition onset >200°C). The tert-butyl groups enhance thermal resistance but may increase sublimation tendencies under vacuum. Store at -20°C in amber vials to prevent photodegradation .

Q. Which safety protocols are essential when handling 2,6-di-tert-butyl-1,4-naphthalenedione?

- Answer : Use fume hoods and Nitrile gloves to avoid dermal exposure. Respiratory protection (NIOSH-approved N95 masks) is required if local exhaust ventilation is unavailable. Quench spills with 10% sodium bicarbonate solution. Monitor airborne concentrations via GC-MS (<1 ppm OSHA limit). Chronic exposure risks include hepatotoxicity; implement routine biomonitoring for researchers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.